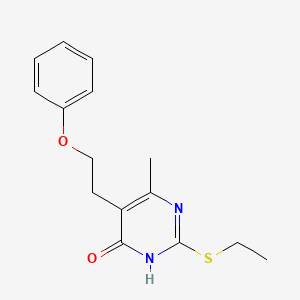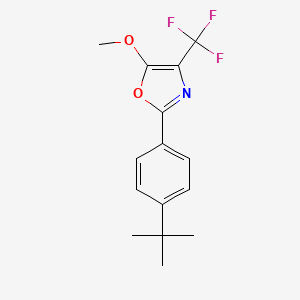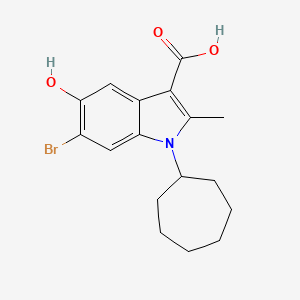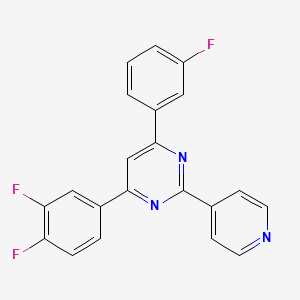![molecular formula C29H27NO5S B11074297 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11074297.png)
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,d]furan core and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the 3,4-dimethoxyphenyl and phenylpropyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler analog without the sulfonamide group.
Dibenzo[b,d]thiophene: A sulfur analog with similar structural features.
N-(3,4-dimethoxyphenyl)dibenzo[b,d]furan-2-sulfonamide: A closely related compound with slight structural variations.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H27NO5S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C29H27NO5S/c1-33-28-14-12-21(17-29(28)34-2)22(16-20-8-4-3-5-9-20)19-30-36(31,32)23-13-15-27-25(18-23)24-10-6-7-11-26(24)35-27/h3-15,17-18,22,30H,16,19H2,1-2H3 |
InChI Key |
RMBUGGXEAHYMSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11074219.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one](/img/structure/B11074221.png)
![2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B11074234.png)

![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11074244.png)
![5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B11074250.png)

![N-cyclohexyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11074258.png)
![2'-amino-1'-(3,5-dichlorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11074267.png)
![3-phenyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11074270.png)


![2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11074284.png)
